molecular formula C6H16ClNO2S B1383696 (2-Methanesulfonyl-2-methylpropyl)(methyl)amine hydrochloride CAS No. 2060063-90-1

(2-Methanesulfonyl-2-methylpropyl)(methyl)amine hydrochloride

Cat. No.: B1383696
CAS No.: 2060063-90-1
M. Wt: 201.72 g/mol
InChI Key: KMUGGPFMIAZDIZ-UHFFFAOYSA-N
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Description

(2-Methanesulfonyl-2-methylpropyl)(methyl)amine hydrochloride is a useful research compound. Its molecular formula is C6H16ClNO2S and its molecular weight is 201.72 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Amino Group Reactions and Inactivation of Enzymes

  • Methyl methanesulfonothioate (MMTS), a related compound, has been studied for its interaction with amino groups, specifically its inactivation of D-3-hydroxybutyrate dehydrogenase, indicating potential biochemical applications (Kluger & Tsui, 1980).

Sulfonylation of Alcohols

  • Effective sulfonylation of 2-alkynyl and 2-alkenyl alcohols with methanesulfonyl chloride or p-toluenesulfonyl chloride has been achieved, showing its utility in organic synthesis (Tanabe et al., 1995).

Quaternary Glucuronyl Reagent for Tertiary Amines

  • Methyl 2,3,4-tri-O-benzoyl-1-methane-sulfonyl-α-D-glucopyranuronate has been investigated as a novel quaternary glucuronyl reagent, highlighting its application in the formation of N-quaternary glucuronides from aromatic tertiary amines (Araya & Akita, 2008).

Intramolecular Electrophilic Amination

  • Research on the intramolecular electrophilic amination of 2-aminophenyl ketoximes, using related compounds, offers insights into heterocycle synthesis, beneficial for pharmaceutical and medicinal chemistry (Counceller et al., 2012).

Atmospheric Particle Formation

  • Studies on the enhancement of methanesulfonic acid-driven new particle formation (NPF) by atmospheric amines like methylamine and monoethanolamine contribute to understanding environmental and atmospheric sciences (Shen et al., 2019; Shen et al., 2020).

Hydrolysis and Biotransformation

  • Investigations into the hydrolysis, adsorption, and biodegradation of bensulfuron methyl under methanogenic conditions reveal insights into the environmental fate of sulfonylurea herbicides, where related methanesulfonyl compounds participate in complex transformation processes (Zhu et al., 2018).

Properties

IUPAC Name

N,2-dimethyl-2-methylsulfonylpropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15NO2S.ClH/c1-6(2,5-7-3)10(4,8)9;/h7H,5H2,1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMUGGPFMIAZDIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CNC)S(=O)(=O)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.